molecular formula C19H16N4O3S B3018663 2-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide CAS No. 1903636-75-8

2-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide

Cat. No. B3018663
M. Wt: 380.42
InChI Key: XBFWCGSSYFJYKV-UHFFFAOYSA-N
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Description

The compound “2-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a quinoline ring and a thieno[2,3-d]pyrimidin-3(4H)-one ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces.

Scientific Research Applications

Synthesis and Antimicrobial Applications

One research application involves the synthesis of novel compounds for potential antimicrobial use. For instance, the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives demonstrates the chemical versatility and potential of similar structures in generating antimicrobial agents. These derivatives exhibit significant antibacterial and antifungal activities, highlighting the potential of similar compounds in the development of new antimicrobials (Holla et al., 2006).

Synthesis of Annelated Pyrimidines

Another application is seen in the base-catalyzed rearrangement of isoxazolinyl heterocycles leading to the synthesis of annelated pyrimidines. This process demonstrates the compound's potential role in the synthesis of complex pyrimidine structures, which are significant in various pharmaceutical and chemical research applications (Donati et al., 1989).

Antiallergy Agents

Further, the compound's structure is conducive to modifications leading to antiallergy activity. A study on 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives shows over fifty new compounds prepared for antiallergy activity evaluation. This highlights the compound's potential in contributing to the development of new antiallergy medications (Althuis et al., 1980).

Diuretic Properties and Hypertension Remedy

Polymorphic modifications of a structurally similar 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, which possesses strong diuretic properties, indicate the utility of such compounds in the treatment of hypertension. The study illustrates the importance of crystal structure analysis in understanding the pharmacological potential of these compounds (Shishkina et al., 2018).

Antitubercular Activity

The synthesis and evaluation of 4-hydroxy-2-quinolones for antitubercular activity present another significant application. These compounds, including the synthesis of hetarylamides and their comparative antitubercular activities, underscore the potential of such structures in addressing tuberculosis and related diseases (Ukrainets et al., 2008).

Future Directions

The future research directions for this compound would depend on its applications. If it’s a drug, future research might focus on improving its efficacy or reducing its side effects. If it’s a reactant or a catalyst, future research might focus on improving its performance or finding new reactions it can catalyze .

properties

IUPAC Name

N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-11-21-18-13(6-9-27-18)19(26)23(11)8-7-20-17(25)14-10-16(24)22-15-5-3-2-4-12(14)15/h2-6,9-10H,7-8H2,1H3,(H,20,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFWCGSSYFJYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide

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